N-苄基辛可宁氯化物

描述

N-Benzylcinchoninium chloride is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It belongs to the class of cinchona family of alkaloids and is used as a catalyst in the presence of hydroxide bases in various phase transfer reactions, epoxidations, alkylations, and Michael reactions .

Synthesis Analysis

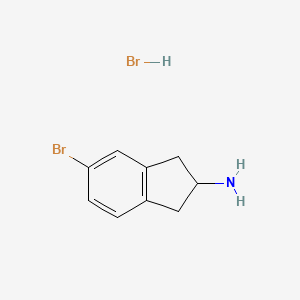

The synthesis of N-Benzylcinchoninium chloride involves the reaction of cinchonidine and benzyl chloride. These are placed in a round bottom flask with a magnetic stir bar and reflux condenser with a drying tube and heated under reflux in absolute acetone for 2 days .

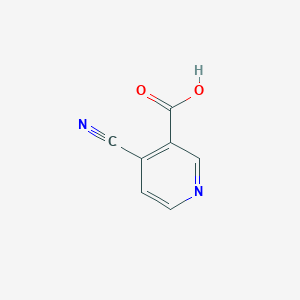

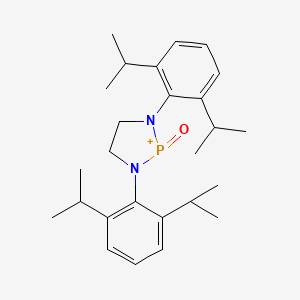

Molecular Structure Analysis

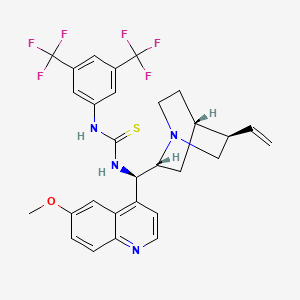

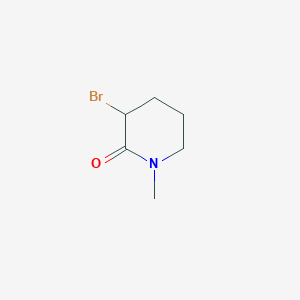

The molecular structure of N-Benzylcinchoninium chloride is represented by the formula C26H29ClN2O .

Chemical Reactions Analysis

N-Benzylcinchoninium chloride is a phase-transfer catalyst involved in various reactions. These include the enantioselective alkylation of malonic diester with alkyl halides, hydrolysis of enol esters, asymmetric 6π electrocyclization for the synthesis of functionalized indolines, asymmetric Michael addition, and alkylation of monosubstituted indolinones with alkylhalides .

Physical And Chemical Properties Analysis

N-Benzylcinchoninium chloride is a solid substance with a molecular weight of 420.97 . It is slightly soluble in methanol .

科学研究应用

Phase-Transfer Catalysis

N-Benzylcinchoninium chloride: is widely used as a chiral phase-transfer catalyst . This application is crucial in enantioselective alkylation , where the compound facilitates the transfer of anions between different phases, allowing for the synthesis of chiral molecules with high enantiomeric excess. This is particularly important in the production of pharmaceuticals where the chirality of a molecule can determine its efficacy .

Synthesis of Functionalized Indolines

The compound plays a significant role in the asymmetric 6π electrocyclization process, which is a method for synthesizing functionalized indolines . Indolines are valuable intermediates in the synthesis of natural products and pharmaceuticals. The use of N-Benzylcinchoninium chloride in this process allows for the creation of indolines with specific stereochemistry, which is essential for their biological activity .

Asymmetric Michael Addition

In organic chemistry, the Michael addition is a pivotal reaction. N-Benzylcinchoninium chloride is used to induce asymmetry in this reaction, leading to the formation of chiral centers. This application is particularly valuable in the synthesis of complex organic compounds, including drugs and agrochemicals .

Alkylation of Indolinones

N-Benzylcinchoninium chloride: is also employed in the alkylation of monosubstituted indolinones with alkyl halides. This reaction is important for the modification of indolinones, which are key scaffolds in medicinal chemistry for the development of therapeutic agents .

Kinetic Resolution of Reissert Compounds

The compound is instrumental in the asymmetric destruction and kinetic resolution of 1-benzylated Reissert compounds . Kinetic resolution is a method used to separate enantiomers and is vital in the preparation of enantiomerically pure substances from racemic mixtures .

Total Synthesis of Natural Products

N-Benzylcinchoninium chloride: has been utilized in the total synthesis of natural products such as Palmarumycin BGs, C1, and Guignardin E. These natural products have shown significant bioactivities, including antitumor properties. The role of N-Benzylcinchoninium chloride in these syntheses involves catalyzing key steps such as epoxidation and ring-opening reactions, which are critical for constructing the complex molecular architecture of these compounds .

Environmental Analysis

In environmental science, N-Benzylcinchoninium chloride can be used in the quantitative analysis of multicenter samples . This includes detecting analytes in wastewater, which is essential for environmental protection and monitoring industrial processes .

Drug and Pesticide Production

Lastly, N-Benzylcinchoninium chloride finds application in the industrial production of drugs and pesticides . Its role in various synthetic pathways helps in the creation of compounds with desired biological activities and properties .

安全和危害

未来方向

N-Benzylcinchoninium chloride has potential applications in the development of advanced luminescent sensors due to its ability to introduce chirality into metal-organic frameworks. This bifunctional material shows enantioselectivity luminescent sensing for a mixture of stereoisomers, demonstrated for Cinchonine and Cinchonidine epimers and amino alcohol enantiomers .

属性

IUPAC Name |

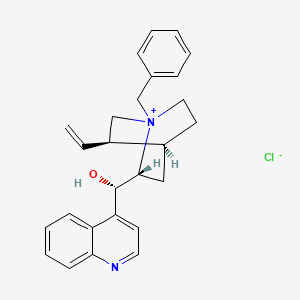

(S)-[(2R,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N2O.ClH/c1-2-20-18-28(17-19-8-4-3-5-9-19)15-13-21(20)16-25(28)26(29)23-12-14-27-24-11-7-6-10-22(23)24;/h2-12,14,20-21,25-26,29H,1,13,15-18H2;1H/q+1;/p-1/t20-,21-,25+,26-,28?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHYSBWCOKEPNQ-YGNISETGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1C[N+]2(CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzylcinchoninium chloride | |

CAS RN |

69221-14-3 | |

| Record name | (9S)-1-Benzyl-9-hydroxycinchonanium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069221143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9S)-1-benzyl-9-hydroxycinchonanium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism by which N-Benzylcinchoninium chloride facilitates the optical resolution of BINOL?

A1: N-Benzylcinchoninium chloride acts as a chiral resolving agent by forming diastereomeric salts with the enantiomers of BINOL [, ]. This occurs through a combination of ionic interactions between the positively charged quaternary ammonium group of the resolving agent and a deprotonated hydroxyl group of BINOL, alongside various weaker interactions like hydrogen bonding and pi-stacking. These diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization [].

Q2: How does the use of microwave irradiation impact the synthesis and resolution processes involving N-Benzylcinchoninium chloride?

A2: Microwave irradiation significantly accelerates both the synthesis of N-Benzylcinchoninium chloride from benzyl chloride and cinchonine, and its subsequent application in resolving racemic BINOL []. The reaction time for synthesizing N-Benzylcinchoninium chloride is reduced to ~15 minutes under microwave conditions compared to traditional heating methods []. Similarly, the resolution of BINOL with the synthesized resolving agent also benefits from reduced reaction times under microwave irradiation [].

Q3: What are the potential advantages and disadvantages of using N-Benzylcinchoninium chloride as a resolving agent compared to other methods?

A3: Advantages:* High selectivity: N-Benzylcinchoninium chloride demonstrates excellent selectivity towards BINOL enantiomers, enabling efficient resolution [, ].* Practicality: The synthesis of N-Benzylcinchoninium chloride is relatively straightforward and can be performed under mild conditions [].* Cost-effectiveness: Compared to some chiral HPLC methods or other resolving agents, N-Benzylcinchoninium chloride can be a more economical option.

Q4: Are there any studies investigating the structure-activity relationship (SAR) of N-Benzylcinchoninium chloride derivatives in the context of BINOL resolution?

A4: While the provided research papers do not delve into specific SAR studies for N-Benzylcinchoninium chloride derivatives, they highlight the importance of the cinchona alkaloid scaffold for effective chiral recognition []. Modifications to the N-benzyl substituent or the cinchona core could potentially impact the resolving agent's interaction with BINOL, influencing the diastereomeric salt formation and ultimately the resolution efficiency. Further research exploring such structural modifications could offer valuable insights for optimizing this resolution process.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。